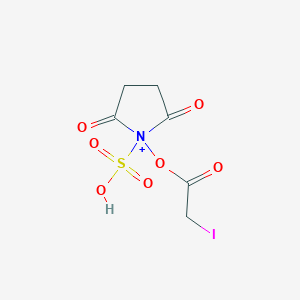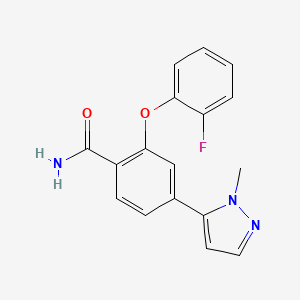
ZINC63908257
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZINC63908257 is a novel CtpF inhibitor, inhibiting Ca2+-dependent ATPase activity in Mtb membrane vesicles.
Scientific Research Applications
Zinc as a Tool in Ligand Discovery
ZINC63908257 is featured in ZINC, a free public resource utilized for ligand discovery. This database, containing millions of molecules, supports searches by structure, biological activity, and more, aiding in the discovery and procurement of molecules for biological research (Irwin et al., 2012).
Role in Zinc Homeostasis and Related Pathologies
Zinc, a trace element, is crucial for life, functioning as an enzyme cofactor and playing structural roles. The balance of zinc in cells, maintained by zinc transporters like the SLC39 family, is vital for physiological processes, and its disruption can lead to serious issues (Jeong & Eide, 2013).
Zinc in Biogeosciences
Stable Zn isotopes, including ZINC63908257, are utilized in environmental studies. Zn isotope fractionation in various biological and chemical processes highlights their potential as biogeochemical tracers, offering insights into the environmental and life sciences (Cloquet et al., 2008).
Biomedical Applications
In biomedical engineering, zinc, including isotopes like ZINC63908257, is explored for use in bioabsorbable stents due to its physiological relevance and promotion of healthy vessels (Bowen et al., 2013). Zinc oxide (ZnO) tetrapod materials also have multifunctional properties, leading to applications across various fields, including biomedical engineering and energy (Mishra & Adelung, 2017).
Zinc in Physiology and Pathology
Zinc is essential in the human body, involved in numerous enzymatic reactions and protein interactions. Its balanced regulation is crucial for normal physiological functions and maintaining cell membrane integrity (Tapiero & Tew, 2003).
Fluorescent Detection in Biological Systems
The development of fluorescent probes for zinc, including isotopes like ZINC63908257, has progressed significantly. These probes are crucial for in vivo monitoring of zinc, especially in neurochemistry (Jiang & Guo, 2004).
Zinc in Connective Tissue Development
ZINC63908257, as a component of zinc transporters like SLC39A13/ZIP13, is essential for connective tissue development. These transporters are involved in crucial signaling pathways like BMP/TGF-β, impacting conditions like Ehlers-Danlos syndrome (Fukada et al., 2008).
Zinc in Cancer Research
Zinc transporters regulate cellular zinc homeostasis, affecting signaling pathways in cell development and cancer progression. Thus, zinc, and by extension, isotopes like ZINC63908257, are becoming significant in cancer research (Bafaro et al., 2017).
Astrophysical Research
Zn I and Zn II lines, which could include ZINC63908257, are of astrophysical interest, offering insights into cosmology and stellar dynamics (Gullberg & Litzén, 2000).
Zinc in Wound Closure and Tissue Engineering
Zinc, including ZINC63908257, is studied for applications in biodegradable wound closure devices and tissue engineering, due to its biocompatibility and biodegradability (Venezuela et al., 2019). ZnO nanostructures are also explored for their potential in promoting cell growth and differentiation in tissue engineering (Laurenti & Cauda, 2017).
properties
Molecular Formula |
C17H21N3O3S2 |
|---|---|
Molecular Weight |
379.493 |
IUPAC Name |
(S)-4-(1H-Indol-3-yl)-N-((5-sulfamoyl-4,5-dihydrothiophen-2-yl)methyl)butanamide |
InChI |
InChI=1S/C17H21N3O3S2/c18-25(22,23)17-9-8-13(24-17)11-20-16(21)7-3-4-12-10-19-15-6-2-1-5-14(12)15/h1-2,5-6,8,10,17,19H,3-4,7,9,11H2,(H,20,21)(H2,18,22,23)/t17-/m0/s1 |
InChI Key |
LJTOFDUEQPPCGC-KRWDZBQOSA-N |
SMILES |
O=C(NCC1=CC[C@H](S(=O)(N)=O)S1)CCCC2=CNC3=C2C=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ZINC63908257; ZINC-63908257; ZINC 63908257 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![rac-(1R,5R,6R)-3-Hexyl-6-hydroxy-2-phenyl-1-(phenylvinyl)-bicyclo[3.3.0]oct-2-ene](/img/structure/B1193702.png)
![1-[(11S)-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-5-hydroxy-3-[(2R)-1,1,1-trifluoropropan-2-yl]-2,3-dihydro-1H-pyrido[2,1-f][1,2,4]triazine-4,6-dione](/img/structure/B1193704.png)